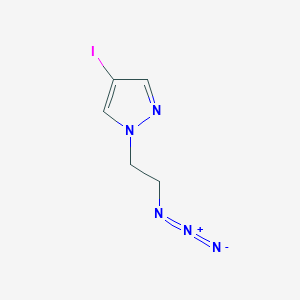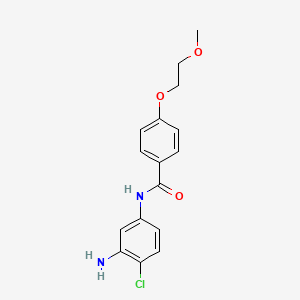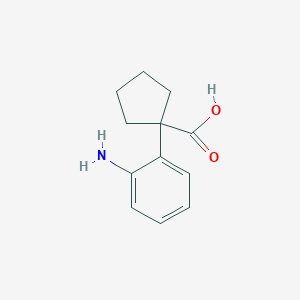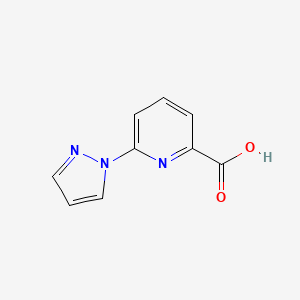![molecular formula C15H8ClF3N2O B1531343 8-Chlor-3-phenyl-6-(trifluormethyl)imidazo[1,5-a]pyridin-1-carbaldehyd CAS No. 1708126-10-6](/img/structure/B1531343.png)
8-Chlor-3-phenyl-6-(trifluormethyl)imidazo[1,5-a]pyridin-1-carbaldehyd
Übersicht
Beschreibung
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a useful research compound. Its molecular formula is C15H8ClF3N2O and its molecular weight is 324.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Trifluormethylpyridine (TFMPs): , zu denen auch Derivate wie unsere Zielverbindung gehören, werden in der Agrochemie weit verbreitet eingesetzt. Sie dienen als wichtige Strukturmotive in Wirkstoffen für den Pflanzenschutz. Mehr als 50 % der in den letzten zwei Jahrzehnten eingeführten Pestizide sind fluoriert, wobei eine beträchtliche Anzahl die TFMP-Gruppe enthält . Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit dem Pyridin-Rest tragen zu den biologischen Aktivitäten dieser Verbindungen bei.
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate werden in der Pharmazie eingesetzt, wobei fünf pharmazeutische Produkte, die die TFMP-Gruppe enthalten, die Marktzulassung erhalten haben. Die Derivate werden kontinuierlich auf ihr Potenzial zur Behandlung verschiedener Krankheiten erforscht .
Glucagon-like Peptid-1-Rezeptor-Agonisten
Die Verbindung wurde als möglicher Aktivator für den Glucagon-like Peptid-1-Rezeptor (GLP-1R) identifiziert. Sie zeigt vielversprechende Ergebnisse in Bezug auf die Steigerung der GLP-1-Sekretion, die für die Verbesserung der Glukose-Ansprechbarkeit entscheidend ist, und macht sie zu einem potenziellen Mittel zur Behandlung von Diabetes .
Veterinärmedizin
Neben Humanpharmaka werden TFMP-Derivate auch in der Veterinärmedizin eingesetzt. Zwei veterinärmedizinische Produkte, die TFMP enthalten, wurden zugelassen, was die Vielseitigkeit und Bedeutung der Verbindung auch für die Tiergesundheit unterstreicht .
Materialwissenschaft
Die Derivate von Imidazo[1,5-a]pyridin, zu denen auch unsere Verbindung gehört, zeigen ein großes Potenzial in der Materialwissenschaft. Sie wurden in Innovationen über verschiedene technologische Anwendungen hinweg, einschließlich optoelektronischer Geräte, berichtet .
Optoelektronische Geräte und Sensoren
Aufgrund ihrer lumineszierenden Eigenschaften werden diese Verbindungen in optoelektronischen Geräten und Sensoren eingesetzt. Ihre einzigartige Lumineszenz macht sie für Anwendungen in der konfokalen Mikroskopie und Bildgebung geeignet .
Wirkmechanismus
Target of Action
The primary target of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is the glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It plays a crucial role in glucose control by directly stimulating insulin release from the pancreatic β cell and suppressing the release of glucagon from the α cell .
Mode of Action
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde has been selected as a potential GLP-1R activator . It demonstrates its effects by increasing GLP-1 secretion, thereby increasing the glucose responsiveness .
Biochemical Pathways
The compound affects the incretin GLP-1R pathway . This pathway has been exploited to afford effective pharmacological agents for the treatment of diabetes . The compound’s interaction with GLP-1R leads to an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro .
Pharmacokinetics
The pharmacokinetics of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde are currently under study .
Result of Action
The compound’s action results in an increase in GLP-1 secretion, thereby increasing the glucose responsiveness . This leads to a direct stimulation of insulin release from the pancreatic β cell and suppression of the release of glucagon from the α cell . It also results in an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro .
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potential GLP-1R activator, demonstrating its effects in increasing GLP-1 secretion and thereby increasing glucose responsiveness
Cellular Effects
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde has shown to have effects on various types of cells and cellular processes. It influences cell function by increasing GLP-1 secretion, which in turn increases glucose responsiveness . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-11-6-10(15(17,18)19)7-21-13(11)12(8-22)20-14(21)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERCBCIRTKHSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)
![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)


![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)


